molecular formula C5H4ClFN2 B1408585 3-Amino-2-chloro-6-fluoropyridine CAS No. 1805124-30-4

3-Amino-2-chloro-6-fluoropyridine

Cat. No.: B1408585
CAS No.: 1805124-30-4
M. Wt: 146.55 g/mol
InChI Key: KKNQAVCUIGRBSO-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-6-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-6-fluoropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nucleophilic substitution of a fluorine atom into a chlorinated pyridine derivative. For instance, 2,6-dichloropyridine can be reacted with ammonia to introduce the amino group, followed by fluorination using a suitable fluorinating agent such as potassium fluoride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-6-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, aminopyridines, and various fluorinated derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

3-Amino-2-chloro-6-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of fluorinated analogs of biologically active molecules, which can be used as probes in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-6-fluoropyridine is primarily related to its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds, while the fluorine and chlorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-3-fluoropyridine
  • 2-Amino-5-chloro-3-fluoropyridine
  • 2-Amino-4-chloro-3-fluoropyridine

Uniqueness

3-Amino-2-chloro-6-fluoropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the amino group at the 3-position, combined with the chlorine and fluorine atoms at the 2- and 6-positions, respectively, allows for unique interactions with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

2-chloro-6-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNQAVCUIGRBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-chloro-6-fluoropyridine
Reactant of Route 2
3-Amino-2-chloro-6-fluoropyridine
Reactant of Route 3
3-Amino-2-chloro-6-fluoropyridine
Reactant of Route 4
3-Amino-2-chloro-6-fluoropyridine
Reactant of Route 5
3-Amino-2-chloro-6-fluoropyridine
Reactant of Route 6
3-Amino-2-chloro-6-fluoropyridine

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